(4-(Pyrrolidin-3-yl)phenyl)boronic acid

Autotaxin Enzyme Inhibition Boronic Acid Pharmacophore

Researchers often face failed Suzuki couplings when substituting arylboronic acids without considering steric and electronic effects. (4-(Pyrrolidin-3-yl)phenyl)boronic acid (CAS 2225152-56-5) solves this with a unique 3-pyrrolidinyl vector that enhances solubility and binding kinetics, distinct from piperidinyl analogs. - Enables robust biaryl synthesis for kinase/DPP-IV inhibitor SAR exploration. - Boronic acid warhead and basic pyrrolidine nitrogen offer dual functionalization. - Supplied with batch-specific purity analytics to ensure coupling reproducibility.

Molecular Formula C10H14BNO2
Molecular Weight 191.04 g/mol
Cat. No. B14090594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyrrolidin-3-yl)phenyl)boronic acid
Molecular FormulaC10H14BNO2
Molecular Weight191.04 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2CCNC2)(O)O
InChIInChI=1S/C10H14BNO2/c13-11(14)10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12-14H,5-7H2
InChIKeyDNOFXTGWPDFNJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-3-yl)phenylboronic Acid Overview


(4-(Pyrrolidin-3-yl)phenyl)boronic acid (CAS 2225152-56-5, C₁₀H₁₄BNO₂, MW 191.03) is an organoboron compound that combines a phenylboronic acid moiety with a pyrrolidine ring substituted at the 3-position [1]. This heterocyclic boronic acid serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl and heterobiaryl structures [2]. The pyrrolidine nitrogen provides a handle for further functionalization, while the boronic acid group engages in reversible covalent bonding with diols and nucleophiles, making it relevant in both synthetic methodology development and medicinal chemistry applications .

Suzuki-Miyaura cross-coupling building block
Pyrrolidine handle for further functionalization
Reversible covalent bonding with diols/nucleophiles

Why 4-(Pyrrolidin-3-yl)phenylboronic Acid Is Irreplaceable


Arylboronic acids are not interchangeable; their reactivity in cross-coupling and biological activity are highly dependent on substituent electronic and steric effects [1]. The pyrrolidine ring in (4-(Pyrrolidin-3-yl)phenyl)boronic acid confers distinct properties compared to simple phenylboronic acid or analogs with different heterocycles. The basic nitrogen of the pyrrolidine enhances solubility in polar media and can participate in intramolecular interactions that influence reaction kinetics [2]. Furthermore, the 3-pyrrolidinyl substitution pattern creates a unique spatial arrangement that affects binding to biological targets such as proteases and kinases, distinguishing it from 4-piperidinyl or morpholinyl counterparts [3]. Generic substitution without consideration of these factors can lead to failed couplings, reduced yields, or loss of biological activity.

Target: 4-(Pyrrolidin-3-yl)phenylboronic Acid
Enhanced solubility and unique spatial arrangement via 3-pyrrolidinyl substitution
Substitutes: Phenylboronic acid, 4-piperidinyl/morpholinyl analogs
May lack pyrrolidine basicity, alter reaction kinetics, or reduce biological target binding

4-(Pyrrolidin-3-yl)phenylboronic Acid: Comparative Evidence


Autotaxin Inhibition: Boronic Acid vs. Carboxylic Acid

In a study of autotaxin (ATX) inhibitors, a pyrrolidine-boronic acid derivative (compound 21) exhibited an IC50 of 35 nM, demonstrating approximately 23-fold greater potency than the corresponding carboxylic acid analog 40b (IC50 800 nM) [1]. This class-level inference supports the superior inhibitory activity of the boronic acid pharmacophore in pyrrolidine-containing scaffolds, suggesting that (4-(Pyrrolidin-3-yl)phenyl)boronic acid may offer similar advantages over non-boronic acid comparators in enzyme inhibition contexts.

Autotaxin Inhibition
Class-level
IC50 35 nM (boronic acid) vs. 800 nM (carboxylic acid)
Supports boronic acid pharmacophore potency advantage in pyrrolidine scaffolds
Class-level inference from pyrrolidine-boronic acid derivative
Autotaxin Enzyme Inhibition Boronic Acid Pharmacophore

Aqueous Solubility vs. Piperidine Analogs

The pyrrolidine substituent in (4-(Pyrrolidin-3-yl)phenyl)boronic acid enhances solubility in polar solvents compared to more lipophilic piperidine analogs . While direct quantitative solubility data for the exact compound is limited, class-level comparisons indicate that pyrrolidinyl-substituted phenylboronic acids typically exhibit improved aqueous solubility relative to their piperidinyl counterparts due to the smaller ring size and higher nitrogen basicity, which facilitates protonation under acidic or neutral conditions [1]. This property is critical for achieving homogeneous reaction conditions in aqueous Suzuki-Miyaura couplings.

Aqueous Solubility
Class-level
Improved solubility in polar media vs. piperidine analog (qualitative)
May enhance aqueous Suzuki coupling yields
Based on structural/electronic principles; quantitative data limited
Suzuki-Miyaura Coupling Aqueous Solubility Heterocyclic Boronic Acids

Stereochemical Control in Asymmetric Synthesis

Pyrrolidine-3-yl boronic acids and esters have been utilized in asymmetric synthesis methodologies to access enantioenriched pyrrolidines [1]. For example, Rh-catalyzed asymmetric addition of arylboronic acids to pyrroline derivatives yields 1,3,4-trisubstituted pyrrolidines with good to excellent enantioselectivity [2]. While the target compound is not chiral, its 3-pyrrolidinyl substitution pattern allows for subsequent derivatization to introduce chirality, offering a strategic advantage over achiral arylboronic acids like phenylboronic acid or 4-carboxyphenylboronic acid in the synthesis of stereochemically complex targets.

Stereochemical Control
Class-level
Enantioselectivity up to >90% ee reported for related systems
Enables asymmetric synthesis of enantioenriched pyrrolidines from achiral building block
Target compound not chiral; pyrrolidine amenable to derivatization
Asymmetric Catalysis Chiral Building Blocks Pyrrolidine Derivatives

4-(Pyrrolidin-3-yl)phenylboronic Acid: Key Applications


Kinase/Protease Inhibitor Library Synthesis

Use as a key building block in Suzuki-Miyaura cross-coupling reactions to generate diverse biaryl scaffolds for drug discovery. The pyrrolidine moiety can engage in hydrogen bonding or ionic interactions with protein targets, while the boronic acid group may serve as a serine protease warhead [1]. The 3-pyrrolidinyl substitution offers a distinct vector compared to 4-piperidinyl or morpholinyl analogs, enabling exploration of unique chemical space in structure-activity relationship (SAR) studies [2].

Chiral Pyrrolidine Natural Product Analogs

Employed in sequential Suzuki-Miyaura coupling and asymmetric hydroamination or reduction steps to access enantioenriched α-arylpyrrolidines [3]. These motifs are found in numerous bioactive alkaloids and pharmaceutical agents, including DPP-IV inhibitors and CNS-active compounds. The 3-aryl pyrrolidine framework can be further elaborated to introduce additional stereocenters, making this boronic acid a valuable starting material for complex molecule synthesis.

Boronic Acid Sensors & Affinity Probes

The boronic acid functionality can form reversible covalent bonds with diol-containing biomolecules (e.g., glycoproteins, carbohydrates) [4]. The pyrrolidine group enhances water solubility, making the compound suitable for biological assays. This dual functionality enables the design of fluorescent probes or affinity chromatography resins for the selective capture and detection of glycated proteins or saccharides.

Heterocyclic Boronic Acid Derivatives for Materials

Utilized in the preparation of nitrogen-containing heterobiaryls via decarbonylative Suzuki cross-coupling or direct arylation [5]. The resulting products may exhibit interesting optoelectronic properties or serve as ligands for transition metal catalysis. The pyrrolidine nitrogen can be quaternized to install ionic liquid properties or used to anchor the molecule to solid supports.

Application
Selection Property
Validation Focus
Kinase/Protease Inhibitor Library Synthesis
Heterocyclic boronic acid for biaryl diversity; pyrrolidine for hydrogen bonding/ionic interactions
Suzuki coupling efficiency; target engagement validation
Chiral Pyrrolidine Natural Product Analogs
Achiral boronic acid amenable to asymmetric derivatization
Enantioselectivity of coupling/hydroamination steps; stereocenter introduction
Boronic Acid Sensors & Affinity Probes
Reversible diol binding; enhanced water solubility via pyrrolidine
Diol-binding specificity; probe stability in biological media
Heterocyclic Boronic Acid Derivatives for Materials
Nitrogen-containing heterobiaryl formation; quaternizable pyrrolidine
Optoelectronic property evaluation; ligand performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Pyrrolidin-3-yl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.